3-(2,7,8-trimethyl-chroman-2-yl)-propionic acid
3-(2,7,8-trimethyl-chroman-2-yl)-propionic acid
Gamma-Cehc, also known as S-llu-alpha or g-cehc, belongs to the class of organic compounds known as 1-benzopyrans. These are organic aromatic compounds that 1-benzopyran, a bicyclic compound made up of a benzene ring fused to a pyran, so that the oxygen atom is at the 1-position. Gamma-Cehc is considered to be a practically insoluble (in water) and relatively neutral molecule. Gamma-Cehc has been primarily detected in blood. Within the cell, Gamma-cehc is primarily located in the membrane (predicted from logP).
Gamma-CEHC is a benzopyran. It has a role as an antioxidant.
Gamma-CEHC is a benzopyran. It has a role as an antioxidant.
Brand Name:
Vulcanchem
CAS No.:
178167-77-6
VCID:
VC0222908
InChI:
InChI=1S/C15H20O4/c1-9-10(2)14-11(8-12(9)16)4-6-15(3,19-14)7-5-13(17)18/h8,16H,4-7H2,1-3H3,(H,17,18)
SMILES:
CC1=C(C=C2CCC(OC2=C1C)(C)CCC(=O)O)O
Molecular Formula:
C15H20O3
Molecular Weight:
264.32 g/mol
3-(2,7,8-trimethyl-chroman-2-yl)-propionic acid
CAS No.: 178167-77-6
Main Products
VCID: VC0222908
Molecular Formula: C15H20O3
Molecular Weight: 264.32 g/mol
CAS No. | 178167-77-6 |
---|---|
Product Name | 3-(2,7,8-trimethyl-chroman-2-yl)-propionic acid |
Molecular Formula | C15H20O3 |
Molecular Weight | 264.32 g/mol |
IUPAC Name | 3-(6-hydroxy-2,7,8-trimethyl-3,4-dihydrochromen-2-yl)propanoic acid |
Standard InChI | InChI=1S/C15H20O4/c1-9-10(2)14-11(8-12(9)16)4-6-15(3,19-14)7-5-13(17)18/h8,16H,4-7H2,1-3H3,(H,17,18) |
Standard InChIKey | VMJQLPNCUPGMNQ-UHFFFAOYSA-N |
SMILES | CC1=C(C=C2CCC(OC2=C1C)(C)CCC(=O)O)O |
Canonical SMILES | CC1=C(C=C2CCC(OC2=C1C)(C)CCC(=O)O)O |
Physical Description | Solid |
Description | Gamma-Cehc, also known as S-llu-alpha or g-cehc, belongs to the class of organic compounds known as 1-benzopyrans. These are organic aromatic compounds that 1-benzopyran, a bicyclic compound made up of a benzene ring fused to a pyran, so that the oxygen atom is at the 1-position. Gamma-Cehc is considered to be a practically insoluble (in water) and relatively neutral molecule. Gamma-Cehc has been primarily detected in blood. Within the cell, Gamma-cehc is primarily located in the membrane (predicted from logP). Gamma-CEHC is a benzopyran. It has a role as an antioxidant. |
Synonyms | 2,7,8-trimethyl-2-(beta-carboxyethyl)-6-hydroxychroman 3-(2,7,8-trimethyl-3,4-dihydro-2H-chromen-2-yl)propanoate gamma-CEHC LLU-alpha S-LLU-alpha |
PubChem Compound | 133098 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume